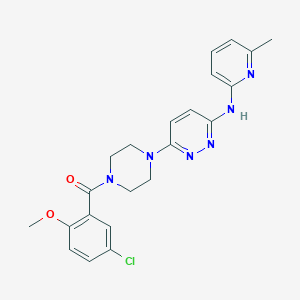

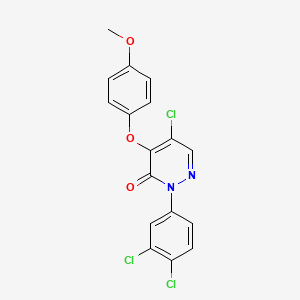

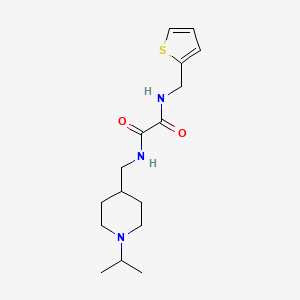

(5-Chloro-2-methoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a novel series of methanone derivatives . It has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist . It has shown analgesic effects in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of pyridine and benzothiazole have shown variable and modest activity against bacteria and fungi, indicating potential for development into antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Herbicide Formulations

Research on pyrazon derivatives, which share some structural similarities with the compound , has led to their use in herbicide formulations under various trade names. These studies highlight the role of such compounds in agriculture and their impact on controlling unwanted plant growth (Výboh, Michálek, Šustek, & Bátora, 1974).

Synthesis and Evaluation for Drug Development

Compounds featuring elements of the specified molecule's structure have been synthesized and evaluated for potential as drugs. This includes the development of novel synthesis methods and the evaluation of these compounds for activities such as inhibition of certain enzymes or receptors, which could be relevant in treating diseases like Parkinson's or in targeting specific biological pathways (Wang, Gao, Xu, & Zheng, 2017).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds with specific receptors or enzymes provide insights into their mechanism of action. Such studies are foundational in the design of new therapeutic agents, allowing for the optimization of drug-receptor interactions for improved efficacy and reduced side effects (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Crystal Structure Analysis

Crystal and molecular structure analysis of related compounds helps in understanding the physicochemical properties that influence their biological activity. Such analyses contribute to the rational design of new compounds with desired biological properties (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Mechanism of Action

properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O2/c1-15-4-3-5-19(24-15)25-20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)17-14-16(23)6-7-18(17)31-2/h3-9,14H,10-13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPAATRZSAZPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

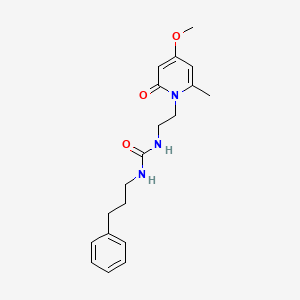

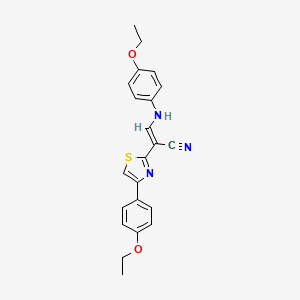

![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)

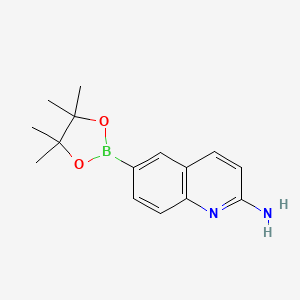

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

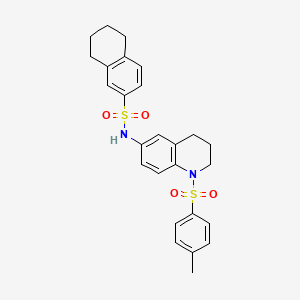

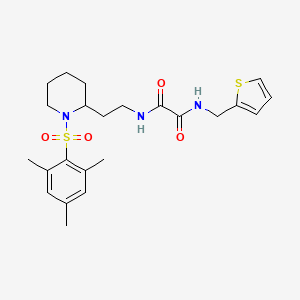

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

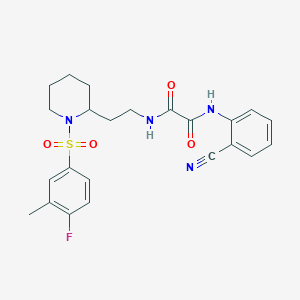

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)